1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
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Overview
Description
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features both nitrophenyl and pyridine-carbonyl functional groups attached to a piperazine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to a phenyl ring.
Acylation: Attachment of the pyridine-carbonyl group to the piperazine ring.
Coupling Reactions: Combining the nitrophenyl and pyridine-carbonyl groups with the piperazine ring under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under certain conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride (SnCl2).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Reduction: Formation of 1-(4-aminophenyl)-4-(pyridine-3-carbonyl)piperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Scientific Research Applications
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE would depend on its specific biological target. Generally, compounds with nitrophenyl and pyridine-carbonyl groups can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The piperazine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the pyridine-carbonyl group.
4-(Pyridine-3-carbonyl)piperazine: Lacks the nitrophenyl group.
1-(4-Aminophenyl)-4-(pyridine-3-carbonyl)piperazine: Reduced form of the nitrophenyl compound.
Uniqueness
1-(4-NITROPHENYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is unique due to the presence of both nitrophenyl and pyridine-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-2-1-7-17-12-13)19-10-8-18(9-11-19)14-3-5-15(6-4-14)20(22)23/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYMXIRIJWMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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